molecular formula C13H13N3 B13866143 N-(3,4-dihydro-2H-pyrrol-5-yl)quinolin-8-amine

N-(3,4-dihydro-2H-pyrrol-5-yl)quinolin-8-amine

Cat. No.: B13866143
M. Wt: 211.26 g/mol
InChI Key: LUFQHYZJXHCGQD-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-pyrrol-5-yl)quinolin-8-amine is a heterocyclic compound that features both a quinoline and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)quinolin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with pyrrole intermediates. The reaction conditions often include the use of catalysts such as palladium or platinum and may require elevated temperatures and pressures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-pyrrol-5-yl)quinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

N-(3,4-dihydro-2H-pyrrol-5-yl)quinolin-8-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and antiviral agent.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-pyrrol-5-yl)quinolin-8-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-: This compound shares a similar pyrrole ring structure but differs in the substitution pattern on the quinoline ring.

    2-(3-Pyridyl)-1-pyrroline: Another related compound with a pyrrole ring fused to a pyridine ring.

Uniqueness

N-(3,4-dihydro-2H-pyrrol-5-yl)quinolin-8-amine is unique due to its specific substitution pattern and the combination of quinoline and pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

N-(3,4-dihydro-2H-pyrrol-5-yl)quinolin-8-amine

InChI

InChI=1S/C13H13N3/c1-4-10-5-2-9-15-13(10)11(6-1)16-12-7-3-8-14-12/h1-2,4-6,9H,3,7-8H2,(H,14,16)

InChI Key

LUFQHYZJXHCGQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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